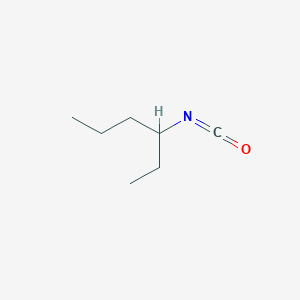
3-Isocyanatohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isocyanatohexane is an organic compound with the molecular formula C7H13NO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is used in various industrial applications, particularly in the production of polyurethanes, which are essential materials in coatings, adhesives, and foams .
準備方法
Synthetic Routes and Reaction Conditions: 3-Isocyanatohexane can be synthesized through several methods. One common approach involves the reaction of hexylamine with phosgene, resulting in the formation of this compound and hydrogen chloride as a byproduct . Another method includes the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as an oxidant and trifluoroacetic anhydride as a catalyst .
Industrial Production Methods: The industrial production of isocyanates, including this compound, often relies on the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the thermal decomposition of carbamates formed from nitro-amino compounds and carbon monoxide .
化学反応の分析
Types of Reactions: 3-Isocyanatohexane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Substitution Reactions: Reacts with amines to form ureas.
Polymerization: Can polymerize to form polyurethanes.
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form urethanes.
Amines: Reacts to form ureas, often requiring a catalyst.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
科学的研究の応用
3-Isocyanatohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential use in modifying biological molecules.
Medicine: Investigated for its role in drug delivery systems.
Industry: Widely used in the production of polyurethanes, which are essential in coatings, adhesives, and foams
作用機序
The mechanism of action of 3-isocyanatohexane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity allows it to form urethanes, ureas, and other derivatives, which are crucial in various applications .
類似化合物との比較
Hexamethylene diisocyanate (HDI): Used in the production of polyurethanes but has two isocyanate groups.
Toluene diisocyanate (TDI): Another diisocyanate used in polyurethane production.
Isophorone diisocyanate (IPDI): Used in non-yellowing polyurethane materials.
Uniqueness: 3-Isocyanatohexane is unique due to its single isocyanate group, making it less reactive than diisocyanates like HDI and TDI. This property allows for more controlled reactions and specific applications in the synthesis of urethanes and ureas .
特性
IUPAC Name |
3-isocyanatohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-5-7(4-2)8-6-9/h7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBQKIFNYIZSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














